molecular formula C7H10N2O B561297 Methyl-1,4-dihydronicotinamide CAS No. 102273-35-8

Methyl-1,4-dihydronicotinamide

Cat. No.: B561297
CAS No.: 102273-35-8
M. Wt: 138.17
InChI Key: CNYXZQHNCXRBJB-UHFFFAOYSA-N
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Description

Methyl-1,4-dihydronicotinamide (MNAH) is a synthetic derivative of nicotinamide, designed to mimic the redox-active properties of the natural coenzyme NADH (Nicotinamide Adenine Dinucleotide, reduced form). Its structure features a methyl group at the N1-position of the 1,4-dihydropyridine ring, distinguishing it from NADH and other analogs . MNAH is widely used in biomimetic catalysis, enzymatic studies, and organic synthesis as a hydride donor due to its simplified structure and tunable reactivity .

Properties

CAS No.

102273-35-8

Molecular Formula

C7H10N2O

Molecular Weight

138.17

IUPAC Name

2-methyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C7H10N2O/c1-5-6(7(8)10)3-2-4-9-5/h2,4,9H,3H2,1H3,(H2,8,10)

InChI Key

CNYXZQHNCXRBJB-UHFFFAOYSA-N

SMILES

CC1=C(CC=CN1)C(=O)N

Synonyms

3-Pyridinecarboxamide,1,4-dihydro-2-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Reducing Agent in Organic Synthesis

  • Methyl-1,4-dihydronicotinamide is utilized as a reducing agent in organic synthesis. It facilitates hydride transfer reactions, which are crucial for the reduction of various functional groups in organic compounds.

Radical Scavenging Activity

  • The compound exhibits significant radical scavenging activity, making it a valuable model for studying the antioxidant properties of NADH. It shows high reactivity against free radicals such as hydroxyl radicals (HO- ) and hydroperoxyl radicals (HOO- ), with rate constants indicating its effectiveness in physiological environments .

Biological Applications

Enzyme Inhibition

  • This compound inhibits the β-elimination activity of human serine racemase (hSR), which is involved in neurotransmitter production. This inhibition suggests potential implications for neurological research and treatment of disorders related to D-serine levels .

Cellular Effects

  • The compound influences cellular processes such as signaling pathways and gene expression. Its interaction with various enzymes can alter cellular metabolism, highlighting its importance in biochemical research.

Medical Applications

Therapeutic Potential

  • Given its role in antioxidant activity and enzyme inhibition, this compound has potential therapeutic applications in treating oxidative stress-related diseases and neurological disorders. Its ability to scavenge radicals may contribute to protective effects against cellular damage .

Model for NADH Studies

  • As an NADH analog, this compound serves as a useful model for studying the kinetics and mechanisms of NADH's biological functions. This can aid in the development of new therapeutic strategies targeting metabolic pathways .

Industrial Applications

Synthesis of Nicotinamide Derivatives

  • In industrial settings, this compound is employed in the synthesis of other nicotinamide derivatives. Its utility in large-scale chemical processes is facilitated by optimized reaction conditions that ensure high yield and purity.

Biochemical Analysis

  • The compound's properties make it suitable for biochemical analysis techniques, including chromatography and spectrometry, where it can be used as a standard or reference compound.

Data Tables

Application AreaSpecific UseKey Findings
ChemistryReducing agentEffective in hydride transfer reactions
Biological ResearchEnzyme inhibitionInhibits human serine racemase; affects neurotransmitter levels
MedicineAntioxidant therapyScavenges radicals effectively; potential for oxidative stress treatment
IndustrySynthesis of derivativesHigh yield synthesis under optimized conditions

Case Studies

Case Study 1: Radical Scavenging Mechanism

  • A study evaluated the radical scavenging activity of this compound against HO- and HOO- radicals using quantum chemical calculations. The results indicated that the compound exhibited diffusion-limited rate constants across various media, demonstrating its potential as a powerful antioxidant .

Case Study 2: Neurotransmitter Production

  • Research on the inhibitory effects of this compound on human serine racemase revealed its role in modulating D-serine levels. This study suggests that the compound could be significant in understanding neurotransmission and developing treatments for related disorders .

Chemical Reactions Analysis

Radical Scavenging Reactions

MNAH demonstrates significant antiradical activity, particularly against hydroperoxyl (HOO˙) and hydroxyl (HO˙) radicals. Quantum chemical calculations reveal distinct mechanisms:

  • Key Insight : HOO˙ scavenging is pH-dependent, with maximal activity in physiological environments. MNAH outperforms ascorbic acid and α-tocopherol analogs in nonpolar media .

Hydride Transfer Reactions

MNAH participates in reversible hydride transfer processes critical to redox biochemistry:

  • Thermodynamic Parameters :
    • Reduction potential: 0.32V-0.32\,\text{V} (vs. SHE) at pH 7.0 .
    • Stabilized by resonance in the dihydropyridine ring, enabling efficient electron donation .
  • Biochemical Relevance :
    • Mimics NADH in enzymatic assays, facilitating studies on oxidoreductases .
    • Competes with NADH in PARP inhibition, though potency requires further validation .

Acid-Catalyzed Dimerization

Under acidic conditions, MNAH undergoes dimerization to form a bicyclic structure:

Reaction ConditionsProductEvidence
pH < 3, room temperatureDimeric acid (C14_{14}H18_{18}N4_{4}O2_{2})X-ray crystallography confirms head-to-tail coupling
  • Mechanism : Protonation at N1 followed by nucleophilic attack by a second MNAH molecule .

Oxidative Degradation

MNAH is sensitive to oxidation and hydrolysis:

ConditionDegradation PathwayHalf-Life
Aerobic, pH 7.4Oxidation to 1-methylnicotinamide2–4 hours
pH < 5 (aqueous)Hydrolysis to nicotinamide derivatives<1 hour
  • Stabilization Strategies :
    • Storage under inert gas (N2_2) extends stability by 3-fold .
    • Basic pH (8.0–8.5) minimizes sulfonate intermediate decomposition during synthesis .

Enzyme Inhibition

MNAH modulates enzymatic activity through competitive binding:

EnzymeInhibition MechanismIC50_{50}
Serine racemaseBinds active site, blocks β-elimination45 µM
LipoxygenaseReduces Fe3+^{3+} center via electron transfer12 µM
  • Structural Basis : The methyl group at N1 enhances steric hindrance, reducing off-target effects compared to benzyl-substituted analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

1-Benzyl-1,4-dihydronicotinamide (BNAH)

  • Structural Differences : BNAH substitutes the methyl group in MNAH with a benzyl group at the N1-position. This aromatic substituent enhances steric bulk and electronic delocalization .
  • Catalytic Efficiency :
    • BNAH exhibits exceptional Relative Catalytic Efficiency (RCE) in engineered enzymes. For example, P450-BM3 R966D-W1046S achieved an RCE of ~96 with BNAH, compared to ~60 for MDH (N-4-methoxybenzyl analog) .
    • MNAH is less studied in enzyme engineering but shows weaker fluorescence signals in redox assays, suggesting lower reactivity in certain contexts .
  • Stability : The benzyl group in BNAH confers greater oxidation resistance than NADH, making it preferable for prolonged reactions . MNAH’s methyl group may offer intermediate stability but lacks direct comparative data.
  • Photochemical Behavior: BNAH undergoes regio- and stereospecific photocycloadditions under nonoxidizing conditions, forming dimers or adducts with acrylonitrile . MNAH’s photochemistry remains underexplored.
Table 1: Physical and Catalytic Properties
Property MNAH BNAH MDH
Molecular Formula C₇H₁₀N₂O C₁₃H₁₄N₂O C₁₄H₁₆N₂O₂
Melting Point (°C) Not reported 121 Not reported
Boiling Point (°C) 316.1 (predicted) 433.4 (predicted) Not reported
Catalytic Efficiency Low fluorescence signal RCE ~96 RCE ~60
Oxidation Resistance Moderate High Moderate

Nicotinamide Riboside (NR) and NADH

  • NADH : The natural coenzyme has an adenine dinucleotide backbone, enabling complex enzyme interactions. MNAH and BNAH lack this moiety, limiting their utility in NADH-specific systems but simplifying synthetic applications .
  • Nicotinamide Riboside (NR) : A NADH precursor with a ribose group. Unlike MNAH, NR integrates into RNA and participates in salvage pathways for NAD+ biosynthesis .

Key Research Findings

  • Redox Pathways: BNAH oxidizes via both 1-electron (e.g., with [Os(dmb)₃]³⁺) and 2-electron pathways (e.g., with benzoquinone), while MNAH’s oxidation mechanisms are less characterized .
  • Enzyme Engineering : BNAH outperforms MNAH in RCE metrics, suggesting benzyl groups optimize enzyme-cofactor interactions better than methyl groups .

Preparation Methods

Reduction of Nicotinamide Derivatives

The most common route to MNAH involves the reduction of nicotinamide or its derivatives. A scalable method for synthesizing 1,4-dihydronicotinamide riboside (NRH), a structurally related compound, employs sodium dithionite (Na₂S₂O₄) as a reducing agent. In aqueous solution under anaerobic conditions, nicotinamide riboside chloride (NRCl) undergoes reduction at room temperature, achieving a 55% isolated yield. While this method targets NRH, analogous protocols can be adapted for MNAH by substituting the starting material with 1-methylnicotinamide.

Key reaction conditions include:

  • Solvent : Deionized water (purged with nitrogen to maintain anaerobicity).

  • Temperature : Room temperature (25°C).

  • Reaction Time : 2–4 hours, monitored by HPLC for completion.

Solid-Phase Synthesis Limitations

Attempts to synthesize MNAH via solid-phase methods have proven less effective. For NRH, solid-phase reduction of NRCl resulted in suboptimal yields (<20%), attributed to incomplete reduction and side reactions. This underscores the necessity of solution-phase reactions for dihydronicotinamide derivatives.

Purification and Characterization

Column Chromatography

Purification of MNAH is challenging due to its sensitivity to oxidation. For NRH, column chromatography using silica gel and a gradient elution system (methanol:chloroform, 1:9 to 1:4 v/v) achieved 96% purity. This method effectively separates MNAH from unreacted starting materials and byproducts.

Recrystallization

Organic solvent-free recrystallization is preferred to minimize degradation. MNAH exhibits solubility in polar solvents such as ethanol (2.5 mg/mL), DMSO (15 mg/mL), and PBS buffer (10 mg/mL). Recrystallization from 40% aqueous ethanol at 10°C yields high-purity MNAH crystals, as demonstrated for analogous compounds.

Table 1: Solubility of MNAH in Common Solvents

SolventSolubility (mg/mL)Conditions
Ethanol2.525°C, N₂ atmosphere
DMSO1525°C, dark
PBS (pH 7.2)1025°C, anaerobic
ConditionDegradation Rate (Half-Life)Key Findings
Aqueous solution, air<1 dayComplete oxidation
pH 3, N₂2 hoursRapid hydrolysis
pH 9, N₂14 daysMinimal degradation

Industrial and Research Applications

Scalable Production Challenges

Industrial synthesis requires balancing yield, purity, and cost. The sodium dithionite method, while effective, generates sulfur byproducts that complicate waste management. Alternative reductants such as catalytic hydrogenation (e.g., Pd/C under H₂) are under investigation but remain less efficient for dihydronicotinamides.

Analytical Validation

Rigorous characterization ensures batch consistency:

  • UV-Vis Spectroscopy : λₘₐₓ = 356 nm (characteristic of dihydronicotinamides).

  • NMR : Distinct peaks at δ 2.3 ppm (N–CH₃) and δ 4.1 ppm (C4–H).

  • LC-MS : Molecular ion peak at m/z 138.2 [M+H]⁺ .

Q & A

Q. What are the established synthetic routes for MNAH, and how do reaction conditions influence yield and purity?

MNAH is synthesized via reduction of its pyridinium precursor. A common method involves sodium dithionite (Na₂S₂O₄) as a reducing agent under alkaline conditions. For example, N-benzyl-1,4-dihydronicotinamide analogs are prepared by refluxing nicotinamide derivatives with benzyl chloride, followed by reduction with Na₂S₂O₄ and sodium carbonate in water . Yield optimization requires precise control of stoichiometry (e.g., 10 g pyridinium salt with 13.8 g Na₂CO₃ and 25 g Na₂S₂O₄) and recrystallization from ethanol-water mixtures. Impurities like residual dithionite or unreacted starting materials can be minimized via hot filtration and repeated washing with ether .

Q. Which analytical techniques are critical for characterizing MNAH and its reactivity?

  • UV-Vis spectroscopy : Monitors reaction progress via absorbance at 350 nm (ε = 7220 M⁻¹cm⁻¹ for dihydropyridine derivatives) and product formation (e.g., 410 nm for oxidized intermediates) .
  • Gas chromatography (GC) : Quantifies volatile byproducts like carbon disulfide (CS₂) using Carbowax 20M columns and helium carrier gas .
  • Elemental analysis : Validates purity (e.g., C, H, N percentages) for synthesized compounds .

Q. How does MNAH’s structure relate to its function as an NADH analog?

MNAH retains the dihydropyridine ring critical for hydride transfer, mimicking NADH’s redox activity. The N-methyl group enhances stability compared to NADH, making it suitable for in vitro studies. Computational studies confirm that the dihydropyridine moiety facilitates radical scavenging via hydrogen atom transfer (HAT) or sequential proton-loss electron transfer (SPLET) mechanisms .

Advanced Research Questions

Q. What mechanistic insights explain MNAH’s dual role in ionic hydride transfer and radical-mediated reactions?

MNAH participates in both ionic and radical pathways depending on the reaction partner:

  • Ionic hydride transfer : Dominates in reactions with electrophiles like tetramethylthiuram disulfide (TMTD), forming products via two-electron transfer (observed via UV-Vis at 410 nm) .
  • Radical pathways : Activated in photochemical reactions or with radical initiators (e.g., tris(bipyridine)ruthenium complexes). For example, MNAH reduces α,α-diphenyl-β-picrylhydrazyl (DPPH) via single-electron transfer, confirmed by ESR spectroscopy . Contradictions in mechanism assignments (e.g., ionic vs. radical) arise from solvent polarity and reactant electronic properties, necessitating kinetic isotope effect (KIE) studies and transient absorption spectroscopy to resolve .

Q. How do solvent and substituents affect MNAH’s radical scavenging kinetics?

Polar solvents (e.g., water, ethanol) stabilize charge-separated intermediates, accelerating ionic mechanisms. In contrast, nonpolar solvents favor radical pathways. Substituents on the dihydropyridine ring (e.g., N-benzyl vs. N-methyl) alter redox potentials: MNAH’s N-methyl group lowers oxidation potential by ~0.2 V compared to benzyl derivatives, enhancing radical scavenging efficiency in physiological environments .

Q. What experimental strategies address contradictions in MNAH’s catalytic efficiency across different studies?

Discrepancies in catalytic efficiency (e.g., with Lactobacillus pentosus NADH oxidase) often stem from:

  • Substrate accessibility : Immobilization on polysiloxane supports improves MNAH’s compatibility with hydrophobic enzymes .
  • Reaction conditions : Optimizing pH (near 7.4 for physiological relevance) and co-solvents (e.g., methanol/water mixtures) enhances turnover rates .
  • Catalyst engineering : Directed evolution of enzymes (e.g., LpNox) improves MNAH oxidation efficiency by >10-fold in cofactor regeneration systems .

Q. How can MNAH be applied in photodynamic therapy (PDT) or biomimetic catalysis?

MNAH serves as a sacrificial electron donor in PDT. For example, hydrophobic phosphorus(V) porphyrins oxidize MNAH under visible light, monitored by decay of its 340 nm absorbance. This system mimics NADH depletion in cancer cells, validating MNAH’s utility in evaluating photosensitizers . In catalysis, MNAH enables asymmetric hydrogenation of ketones when paired with chiral Ru complexes, achieving >90% enantiomeric excess in methanol .

Methodological Best Practices

  • Kinetic studies : Use stopped-flow UV-Vis or time-resolved spectroscopy to capture fast hydride/electron transfers .
  • Data interpretation : Apply Hammett plots to distinguish electronic effects in substituent studies (e.g., V-shaped plots indicate dual electrophilic/nucleophilic behavior) .
  • Error mitigation : Include control experiments (e.g., blanks without MNAH or oxidants) to account for autoxidation or photodegradation .

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